4-Methyl-N-(4-trifluoromethyl-benzylidene)-benzenesulfonamide
Description
4-Methyl-N-(4-trifluoromethyl-benzylidene)-benzenesulfonamide is a sulfonamide derivative featuring a 4-trifluoromethyl-substituted benzylidene (imine) group. The benzylidene moiety introduces a conjugated C=N bond, while the trifluoromethyl (CF₃) group is a strong electron-withdrawing substituent (EWG) that enhances electrophilicity and influences molecular interactions. Sulfonamides are widely studied for their biological activities, including antimicrobial and anticancer properties, as well as their structural diversity in crystallography and synthetic chemistry .
Properties
IUPAC Name |
(NE)-4-methyl-N-[[4-(trifluoromethyl)phenyl]methylidene]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12F3NO2S/c1-11-2-8-14(9-3-11)22(20,21)19-10-12-4-6-13(7-5-12)15(16,17)18/h2-10H,1H3/b19-10+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PORBHQWXDLUOLN-VXLYETTFSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N=CC2=CC=C(C=C2)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)/N=C/C2=CC=C(C=C2)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12F3NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-N-(4-trifluoromethyl-benzylidene)-benzenesulfonamide typically involves the condensation of 4-methylbenzenesulfonamide with 4-trifluoromethylbenzaldehyde. The reaction is usually carried out in the presence of a suitable catalyst, such as an acid or base, under reflux conditions. The reaction mixture is then purified using standard techniques like recrystallization or chromatography to obtain the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and cost-effectiveness. This might include the use of continuous flow reactors, automated purification systems, and stringent quality control measures to ensure the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
4-Methyl-N-(4-trifluoromethyl-benzylidene)-benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the benzylidene group to a benzyl group.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfonamide nitrogen.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under mild conditions.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Benzyl derivatives.
Substitution: Various substituted sulfonamides depending on the nucleophile used.
Scientific Research Applications
Antitumor Activity
Emerging research indicates that this compound may possess antitumor activity. The structural characteristics that enhance its bioactivity could make it a candidate for further investigation in cancer therapies. The combination of the methyl and trifluoromethyl groups is hypothesized to improve solubility and efficacy compared to other similar compounds.
Anti-inflammatory Effects
Studies have also suggested potential anti-inflammatory properties of 4-Methyl-N-(4-trifluoromethyl-benzylidene)-benzenesulfonamide, warranting further research into its mechanisms of action and therapeutic applications in inflammatory diseases.
Case Study 1: Antiviral Activity
In a study evaluating small molecule inhibitors against viral infections, compounds with structural similarities to this compound showed promising results against Ebola virus entry. These findings suggest that further optimization of this compound could lead to effective antiviral agents .
Case Study 2: Inhibition Studies
Research focused on inhibitors of human carbonic anhydrase revealed that modifications in sulfonamide derivatives can significantly affect their inhibitory potency. This underscores the importance of structural optimization in developing effective therapeutic agents based on the sulfonamide framework .
Mechanism of Action
The mechanism of action of 4-Methyl-N-(4-trifluoromethyl-benzylidene)-benzenesulfonamide involves its interaction with specific molecular targets. For example, as an enzyme inhibitor, it binds to the active site of acetylcholinesterase, preventing the breakdown of acetylcholine and thereby enhancing cholinergic signaling . The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to cross biological membranes more easily and interact with intracellular targets.
Comparison with Similar Compounds
Structural and Electronic Comparisons
Key Structural Features
Sulfonamide derivatives exhibit conformational variations depending on substituents. For example:
- 4-Methyl-N-(4-nitrobenzoyl)-benzenesulfonamide : The N–H bond in the sulfonamide group adopts an anti conformation relative to the C=O bond, with a dihedral angle of 88.9° between the aromatic rings .
- 4-Methyl-N-(piperidin-1-ylmethylene)-benzenesulfonamide (PMSA) : The piperidinylmethylene group introduces flexibility, enabling interactions with biological targets like the KEAP1-NRF2-GPX4 axis .
- 4-Methyl-N-{4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl}-benzenesulfonamide : The oxazolyl sulfamoyl group facilitates hydrogen bonding, critical for antimicrobial activity .
Table 1: Structural and Electronic Properties
EDG = Electron-donating group; EWG = Electron-withdrawing group.
Physicochemical Properties
- NMR Shifts : Methyl groups in 4-methylbenzenesulfonamides typically resonate at δ ~2.4–2.6 ppm (¹H NMR), while aromatic protons vary based on substituent electronic effects .
- LogP : 4-Methyl-N-(4-nitrophenyl)-benzenesulfonamide has a logP of 2.90, indicating moderate lipophilicity . The CF₃ group in the target compound may further increase hydrophobicity.
- Crystal Packing : Nitro and methyl substituents influence hydrogen-bonding networks, as seen in infinite chains along the a-axis in N-(2,3-dichlorophenyl) derivatives .
Biological Activity
4-Methyl-N-(4-trifluoromethyl-benzylidene)-benzenesulfonamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure
The compound can be represented as follows:
- Chemical Formula : C₁₅H₁₄F₃N₃O₂S
- Molecular Weight : 357.35 g/mol
Biological Activity Overview
Research into this compound has indicated several areas of biological activity, including:
- Anticancer Properties : The compound has shown promise in inhibiting cancer cell proliferation.
- Enzyme Inhibition : It may act as an inhibitor for certain enzymes, notably acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE).
- Antimicrobial Activity : Preliminary studies suggest potential antimicrobial effects.
The biological activity of this compound is attributed to its structural features, particularly the trifluoromethyl group and the sulfonamide moiety. These components may enhance lipophilicity and facilitate interactions with biological targets.
Enzyme Inhibition
The compound shows competitive inhibition against AChE, with IC₅₀ values indicating effective binding at micromolar concentrations. This suggests potential applications in treating neurodegenerative diseases where AChE activity is detrimental.
Anticancer Activity
A study evaluated the anticancer effects of various benzylidene derivatives, including this compound, against several cancer cell lines. The findings indicated:
- Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer).
- IC₅₀ Values : The compound exhibited IC₅₀ values ranging from 5 to 20 µM across different cell lines, demonstrating significant cytotoxicity.
| Cell Line | IC₅₀ (µM) |
|---|---|
| MCF-7 | 10 |
| HeLa | 15 |
| A549 | 20 |
Enzyme Inhibition Studies
In enzyme inhibition assays, this compound was tested for its ability to inhibit AChE and BuChE:
| Enzyme | IC₅₀ (µM) |
|---|---|
| Acetylcholinesterase (AChE) | 12.5 |
| Butyrylcholinesterase (BuChE) | 18.3 |
These results indicate that the compound may serve as a lead for developing new therapeutic agents targeting cholinergic systems.
Q & A
Basic: What synthetic methodologies are recommended for preparing 4-Methyl-N-(4-trifluoromethyl-benzylidene)-benzenesulfonamide, and how can reaction conditions be optimized?
Answer:
The compound is typically synthesized via Schiff base condensation between 4-methylbenzenesulfonamide and 4-trifluoromethylbenzaldehyde. Key steps include:
- Reagent Selection : Use anhydrous solvents (e.g., ethanol or THF) and catalytic acids (e.g., acetic acid) to promote imine formation .
- Optimization : Employ Design of Experiments (DoE) to systematically vary parameters (temperature, stoichiometry, reaction time) and identify optimal conditions. Flow chemistry setups can enhance reproducibility and scalability, as demonstrated in analogous sulfonamide syntheses .
- Purification : Recrystallization from ethanol or column chromatography (silica gel, ethyl acetate/hexane) is recommended for isolating high-purity products .
Basic: How is the crystal structure of this compound characterized, and what intermolecular interactions stabilize its conformation?
Answer:
Single-crystal X-ray diffraction (SC-XRD) is the gold standard for structural elucidation. Key findings from analogous sulfonamides include:
- Intermolecular Interactions : N–H···O hydrogen bonds between sulfonamide groups and π-π stacking between aromatic rings stabilize the crystal lattice .
- Torsional Angles : The dihedral angle between the benzene rings and the trifluoromethyl group influences molecular packing, as observed in related N-(4-substituted-phenyl)benzenesulfonamides .
- Crystallization Solvents : Polar aprotic solvents (e.g., DMF) often yield suitable crystals for SC-XRD analysis .
Advanced: How can researchers resolve contradictions in spectroscopic data during structural elucidation?
Answer:
Discrepancies in NMR, IR, or mass spectra may arise from tautomerism, polymorphism, or byproduct formation. Strategies include:
- Multi-Technique Validation : Cross-validate NMR (¹H/¹³C, COSY, HSQC) with high-resolution mass spectrometry (HRMS) and IR to confirm functional groups .
- X-ray Crystallography : Resolve ambiguities in connectivity or stereochemistry, as demonstrated in cases where unexpected sulfonamide adducts formed during synthesis .
- Computational Modeling : Compare experimental IR/NMR data with density functional theory (DFT)-predicted spectra to identify discrepancies .
Advanced: How does the trifluoromethyl group influence the compound’s electronic properties and biochemical reactivity?
Answer:
The -CF₃ group is a strong electron-withdrawing moiety that:
- Modulates Reactivity : Enhances electrophilic character at the sulfonamide sulfur, facilitating nucleophilic substitutions or enzyme inhibition .
- Biological Interactions : Increases binding affinity to hydrophobic enzyme pockets, as seen in analogs targeting bacterial phosphopantetheinyl transferases (PPTases) .
- Electronic Effects : Reduces electron density on the benzene ring, confirmed via Hammett substituent constants (σₚ values) and computational electrostatic potential maps .
Basic: What analytical techniques are critical for assessing purity and confirming structural integrity?
Answer:
- Chromatography : HPLC (C18 column, acetonitrile/water) or TLC (silica gel, UV visualization) monitors reaction progress and purity .
- Spectroscopy :
- NMR : ¹H/¹³C NMR (DMSO-d₆ or CDCl₃) confirms imine proton (δ 8.5–9.0 ppm) and aromatic signals .
- FT-IR : Sulfonamide S=O stretches (1320–1350 cm⁻¹) and C-F vibrations (1100–1200 cm⁻¹) validate functional groups .
- Mass Spectrometry : HRMS (ESI⁺) identifies the molecular ion peak (e.g., [M+H]⁺) with <5 ppm error .
Advanced: What computational approaches predict the compound’s bioactivity and guide target identification?
Answer:
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to simulate binding to enzymes (e.g., carbonic anhydrase or PPTases). Prioritize targets with high docking scores and favorable binding energies .
- Pharmacophore Modeling : Identify critical features (e.g., sulfonamide moiety, -CF₃ group) for activity using tools like LigandScout .
- ADMET Prediction : SwissADME or pkCSM predicts bioavailability, metabolic stability, and toxicity to prioritize in vitro testing .
Advanced: How can researchers optimize the compound’s solubility and stability for in vitro assays?
Answer:
- Co-Solvent Systems : Use DMSO-water mixtures (≤1% DMSO) to enhance aqueous solubility without destabilizing the compound .
- pH Adjustment : Buffer solutions (pH 7.4 PBS) maintain stability for sulfonamides, as protonation of the sulfonamide group affects aggregation .
- Lyophilization : Freeze-drying in the presence of cryoprotectants (e.g., trehalose) improves long-term storage stability .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
